

Cyclohexyl Isothiocyanate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexyl isothiocyanate*

Cat. No.: B042215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl isothiocyanate (C7H11NS) is a versatile organosulfur compound characterized by a cyclohexyl ring attached to a reactive isothiocyanate functional group. This guide provides an in-depth overview of its molecular structure, chemical formula, and physicochemical properties. It details common synthetic routes and provides illustrative experimental protocols. Furthermore, this document explores the compound's notable biological activities, particularly its antimicrobial effects, and includes relevant safety and handling information. Spectroscopic data are summarized to aid in characterization. This technical paper is intended to be a comprehensive resource for researchers, chemists, and professionals in the field of drug development and material science.

Molecular Structure and Formula

Cyclohexyl isothiocyanate is an organic compound with the chemical formula C7H11NS.^[1] ^[2]^[3] Its structure consists of a cyclohexane ring bonded to the nitrogen atom of an isothiocyanate (-N=C=S) functional group. The IUPAC name for this compound is isothiocyanatocyclohexane.^[1]

The presence of the cyclohexyl group, a non-aromatic, cyclic aliphatic substituent, significantly influences the molecule's physicochemical properties, including its lipophilicity and the electrophilicity of the isothiocyanate carbon.

Molecular Visualization

The two-dimensional chemical structure of **cyclohexyl isothiocyanate** can be represented as follows:

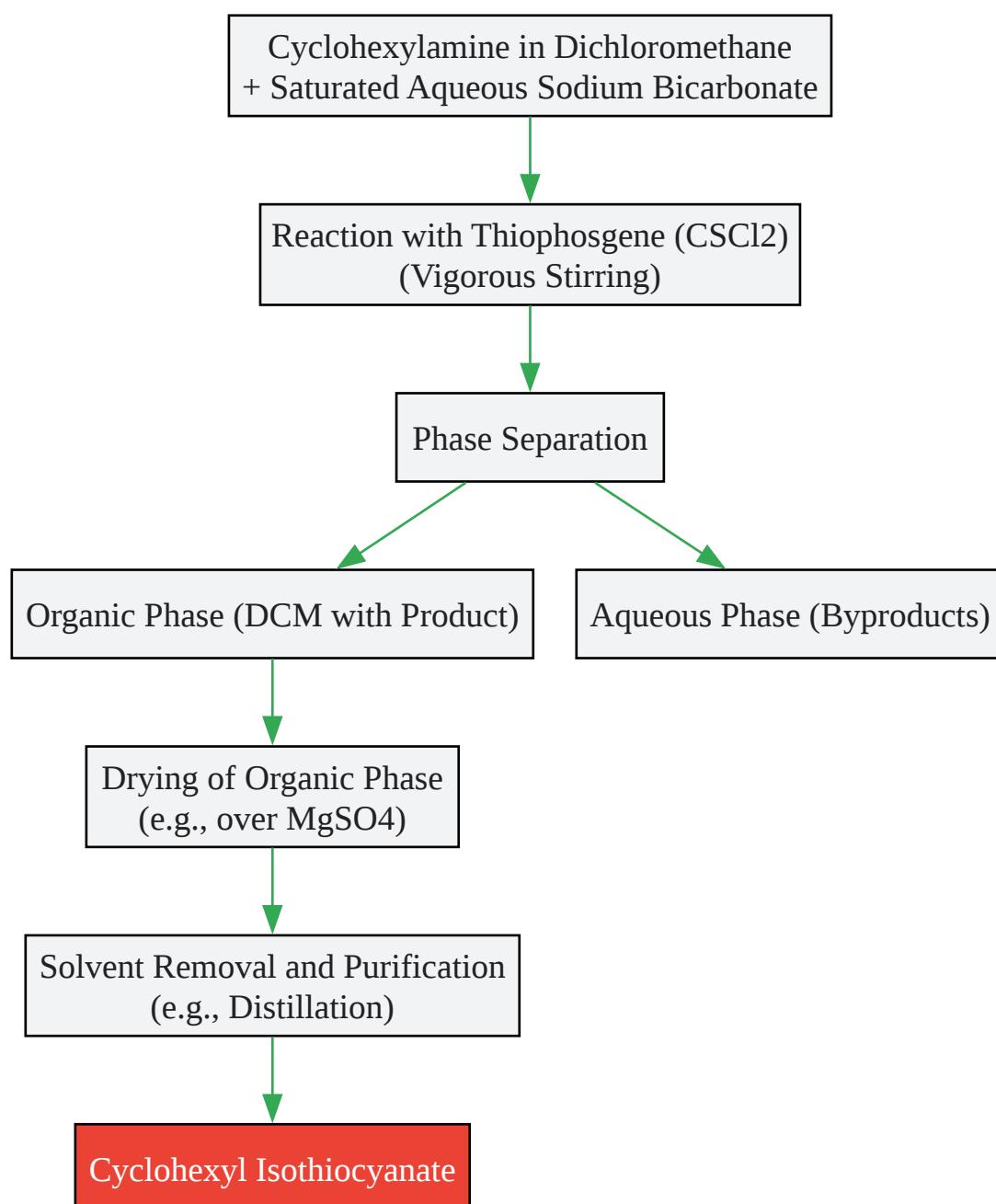
Caption: 2D structure of **Cyclohexyl Isothiocyanate**.

Physicochemical Properties

Cyclohexyl isothiocyanate is typically a colorless to pale yellow liquid with a characteristic pungent odor.[2][4] It is soluble in organic solvents but has limited solubility in water.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Cyclohexyl Isothiocyanate**

Property	Value	Reference(s)
Molecular Formula	C7H11NS	[1][2][3][4]
Linear Formula	C6H11NCS	[5][6]
Molecular Weight	141.23 - 141.24 g/mol	[1][4][5]
Appearance	Clear, colorless to pale yellow liquid	[2][4]
Density	0.996 g/mL at 25 °C	[5][6]
Boiling Point	218 - 219 °C	[4][5]
Refractive Index (n20/D)	1.533 - 1.539	[4][5]
Flash Point	95 °C (203 °F) - closed cup	[5][6]
Water Solubility	0.39 g/L at 20 °C	[7]
CAS Number	1122-82-3	[1][2][4]


Synthesis of Cyclohexyl Isothiocyanate

Cyclohexyl isothiocyanate can be synthesized through several methods. A common and effective approach involves the reaction of cyclohexylamine with a thiocarbonylating agent.

Synthesis from Cyclohexylamine and Thiophosgene

This method relies on the reaction of cyclohexylamine with thiophosgene (CSCl₂). The reaction is typically conducted in a biphasic system, for example, using dichloromethane as the organic solvent and an aqueous solution of a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Cyclohexyl Isothiocyanate**.

One-Pot Synthesis from Amines and Carbon Disulfide

An alternative, more environmentally friendly method involves a one-pot reaction of an amine with carbon disulfide in an aqueous medium.^[8] This process generates a dithiocarbamate salt in situ, which is then treated with a desulfurylation reagent to yield the isothiocyanate.

Detailed Experimental Protocol (Illustrative):

- Formation of Dithiocarbamate Salt: To a mixture of cyclohexylamine (1.0 equiv.) and potassium carbonate (2.0 equiv.) in water, carbon disulfide (1.2 equiv.) is added dropwise at room temperature over a period of 2.5 hours. The mixture is stirred for an additional 2 hours after the addition is complete.
- Desulfurylation: The reaction mixture is cooled to 0 °C. A solution of a desulfurylation agent, such as cyanuric chloride (0.5 equiv.), in a suitable organic solvent like dichloromethane is added dropwise over 4 hours.
- Reaction Completion and Work-up: The mixture is stirred for another hour to ensure complete conversion. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude **cyclohexyl isothiocyanate** can be purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **cyclohexyl isothiocyanate**.

Table 2: Spectroscopic Data for **Cyclohexyl Isothiocyanate**

Technique	Key Features	Reference(s)
¹ H NMR	Signals corresponding to the protons of the cyclohexyl ring are typically observed in the upfield region of the spectrum.	[1][7]
¹³ C NMR	Resonances for the carbons of the cyclohexyl ring and the isothiocyanate carbon are present.	[1]
IR Spectroscopy	A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is observed in the range of 2100-2200 cm ⁻¹ .	[1]
Mass Spectrometry	The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound.	[1]

Biological Activity and Applications

Cyclohexyl isothiocyanate has garnered significant interest for its potential biological activities and applications in various fields.

Antimicrobial Properties

Iothiocyanates are known for their antimicrobial properties, and **cyclohexyl isothiocyanate** is no exception.[2] These compounds can disrupt bacterial cell membranes and inhibit essential enzymes.[9] Their efficacy has been demonstrated against a range of microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

- Preparation of Inoculum: A bacterial suspension is prepared in a suitable growth medium (e.g., Tryptic Soy Broth) and adjusted to a standardized concentration (e.g., ~5 x 10⁵

CFU/mL).

- Serial Dilutions: A stock solution of **cyclohexyl isothiocyanate** is prepared in a solvent such as DMSO. Two-fold serial dilutions are then performed in a 96-well microtiter plate containing the growth medium to achieve a range of desired concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).
- Determination of MIC: The MIC is determined as the lowest concentration of **cyclohexyl isothiocyanate** that completely inhibits visible bacterial growth.

Other Applications

Beyond its antimicrobial activity, **cyclohexyl isothiocyanate** is utilized in:

- Organic Synthesis: As a versatile building block for the synthesis of various compounds, including thioureas and other biologically active molecules.[2]
- Agrochemicals: It serves as a precursor in the development of certain pesticides and herbicides.[4][7]
- Material Science: Investigated for its potential role in developing new materials with enhanced properties.[4]

Safety and Handling

Cyclohexyl isothiocyanate is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed or in contact with skin.[1][10] It causes severe skin burns and eye damage and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][11] It is also a lachrymator.[10]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11] Use a suitable respirator when handling.

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[10][12]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][10] It is sensitive to moisture.[10]

Conclusion

Cyclohexyl isothiocyanate is a valuable compound with a well-defined molecular structure and a range of interesting physicochemical and biological properties. Its utility in organic synthesis, agrochemicals, and potentially as an antimicrobial agent makes it a significant molecule for further research and development. This guide provides a foundational understanding of its key characteristics to support ongoing and future scientific endeavors. Proper safety protocols are paramount when working with this reactive and hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexyl isothiocyanate | C7H11NS | CID 14289 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CN111548287A - Preparation method of cyclohexyl isocyanate - Google Patents
[patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cbijournal.com [cbijournal.com]
- 6. rsc.org [rsc.org]
- 7. CYCLOHEXYL ISOTHIOCYANATE(1122-82-3) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]

- 10. Cyclohexane, isothiocyanato- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. edepot.wur.nl [edepot.wur.nl]
- To cite this document: BenchChem. [Cyclohexyl Isothiocyanate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042215#cyclohexyl-isothiocyanate-molecular-structure-and-formula\]](https://www.benchchem.com/product/b042215#cyclohexyl-isothiocyanate-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com